Barium chlorate

Descripción

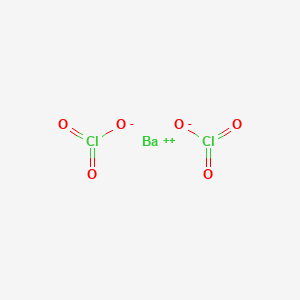

Structure

2D Structure

Propiedades

Número CAS |

10294-38-9 |

|---|---|

Fórmula molecular |

BaClH3O4 |

Peso molecular |

239.80 g/mol |

Nombre IUPAC |

barium(2+);dichlorate |

InChI |

InChI=1S/Ba.ClHO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clave InChI |

MGTQPPQWGMSTRB-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |

SMILES canónico |

O.OCl(=O)=O.[Ba] |

Color/Form |

White crystals |

Densidad |

3.18 at 68 °F (USCG, 1999) 3.179 /Monohydrate/ 3.2 g/cm³ |

melting_point |

777 °F (USCG, 1999) 414 °C |

Otros números CAS |

13477-00-4 |

Descripción física |

Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates. COLOURLESS CRYSTALLINE POWDER. |

Pictogramas |

Oxidizer; Irritant; Environmental Hazard |

Solubilidad |

Slightly soluble in ethanol, acetone 37.9 g/ 100 g water at 25 °C Solubility in water, g/100ml: 27.4 (good) |

Origen del producto |

United States |

Foundational & Exploratory

Barium Chlorate Ba(ClO₃)₂: A Technical Guide

Barium chlorate, with the chemical formula Ba(ClO₃)₂, is the barium salt of chloric acid. It is a white, crystalline solid known for its strong oxidizing properties.[1][2] Like all soluble barium compounds, it is toxic and an irritant.[1][2] This guide provides an in-depth overview of its properties, synthesis, key reactions, and safety information, tailored for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is a white solid that is soluble in water.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | Ba(ClO₃)₂ |

| Molar Mass | 304.23 g/mol [1][3] |

| Appearance | White crystalline solid[1][2][4] |

| Density | 3.18 g/cm³[1][5] |

| Melting Point | 413.9 °C (777.0 °F; 687.0 K) (decomposes)[1][5] |

| Solubility in water | 27.5 g/100 mL (20 °C)[1][5] 37.9 g/100 mL (25 °C)[4][5] |

| Solubility in other solvents | Slightly soluble in ethanol and acetone[4][5] |

Synthesis and Production

Several methods are employed for the synthesis of this compound, each with specific advantages regarding purity and scale.

This is a common method for preparing this compound, which leverages the lower solubility of this compound compared to sodium chlorate.[1]

Experimental Protocol:

-

Prepare separate aqueous solutions of barium chloride (BaCl₂) and sodium chlorate (NaClO₃).

-

Mix the two solutions to initiate the double replacement reaction: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl.[1]

-

Concentrate the resulting mixture by heating to evaporate some of the water.

-

Cool the concentrated solution. This compound, being less soluble, will precipitate out.[1]

-

Filter the precipitate to separate the this compound crystals from the sodium chloride solution.

-

Multiple recrystallizations may be necessary to remove sodium contamination, which is crucial for pyrotechnic applications to avoid a yellow flame from sodium overpowering the green from barium.

Sodium-free this compound can be produced directly through the electrolysis of an aqueous barium chloride solution.[1] This method avoids the sodium contamination inherent in the double replacement method.

Experimental Protocol:

-

Prepare an electrolyte solution of barium chloride (BaCl₂) in water, typically around 250 g/L in 1 M HCl.[3]

-

Use a noble metal oxide-coated titanium anode and a stainless steel cathode.[3]

-

Maintain the electrolyte temperature at approximately 40°C to enhance ion diffusion.[3]

-

Apply a direct current with an anode current density of 1.5–2.0 kA/m² and a cathode density of 1.0–1.5 kA/m².[3]

-

The overall reaction is: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂.[1]

-

Since this compound is soluble in the solution, the product must be recovered by evaporating the solvent after the electrolysis is complete.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 3. This compound (10294-38-9(monohydrate); 13477-00-4(anhydrous)) for sale [vulcanchem.com]

- 4. This compound | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 10294-38-9 [smolecule.com]

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Barium Chlorate

This technical guide provides a comprehensive overview of the molar mass and molecular weight of barium chlorate, intended for researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, the calculation of its molar mass, and a general experimental protocol for its determination.

Introduction to this compound

This compound, with the chemical formula Ba(ClO₃)₂, is the barium salt of chloric acid. It presents as a white crystalline solid. As a potent oxidizing agent, it is notably used in pyrotechnics to generate a green color. It also finds application in the manufacturing of explosives, matches, and as a mordant in dyeing. As with other soluble barium compounds, it is toxic and should be handled with care. This compound can also exist in a monohydrate form, Ba(ClO₃)₂·H₂O.[1][2]

Physicochemical Properties

A summary of the key quantitative data for anhydrous this compound and its monohydrate form is presented below for easy comparison.

| Property | This compound (Anhydrous) | This compound Monohydrate |

| Chemical Formula | Ba(ClO₃)₂[3] | Ba(ClO₃)₂·H₂O |

| Molar Mass | 304.23 g/mol [3] | 322.24 g/mol |

| Appearance | White solid[3] | - |

| Density | 3.18 g/cm³[3] | - |

| Melting Point | 414 °C[1] | - |

| Solubility in water | 37.9 g/100 g at 25 °C[4] | - |

| CAS Number | 13477-00-4[1][5] | 10294-38-9 |

Molar Mass and Molecular Weight

The terms molecular weight and molar mass are often used interchangeably. Molecular weight refers to the mass of a single molecule, expressed in atomic mass units (amu). Molar mass is the mass of one mole (approximately 6.022 x 10²³ particles) of a substance, expressed in grams per mole ( g/mol ).[6] For a given compound, the numerical values are identical.

The molar mass of this compound is calculated by summing the atomic masses of its constituent atoms. The chemical formula Ba(ClO₃)₂ indicates that each molecule contains one barium atom, two chlorine atoms, and six oxygen atoms.

The elemental composition is broken down in the table below:

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass per Molecule ( g/mol ) | Mass Percent |

| Barium | Ba | 137.327 | 1 | 137.327 | 45.140%[7] |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 23.307%[7] |

| Oxygen | O | 15.999 | 6 | 95.994 | 31.554%[7] |

| Total | 9 | 304.227 | 100.001% |

The calculated molar mass of this compound is approximately 304.23 g/mol .[3][6][7]

The logical workflow for this calculation is illustrated in the diagram below.

Caption: Workflow for calculating the molar mass of this compound.

Experimental Protocol for Molar Mass Determination

The molar mass of a non-volatile salt like this compound can be determined experimentally using techniques such as gravimetric analysis. This method relies on the mass of a product from a chemical reaction to determine the quantity of the original analyte.

Objective: To determine the molar mass of this compound by precipitating the barium ions as barium sulfate.

Principle: A known mass of this compound is dissolved in water. An excess of a soluble sulfate salt (e.g., sodium sulfate) or sulfuric acid is added to the solution, causing the quantitative precipitation of the highly insoluble barium sulfate (BaSO₄). By measuring the mass of the dried precipitate, the moles of barium can be calculated, and subsequently, the molar mass of the original this compound sample.

Reaction: Ba(ClO₃)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2HClO₃(aq)

Materials:

-

This compound sample

-

Deionized water

-

Dilute sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

Analytical balance

-

Beakers and graduated cylinders

-

Stirring rod

-

Hot plate

-

Filter paper (ashless) and funnel

-

Wash bottle

-

Drying oven

-

Desiccator

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample using an analytical balance and record the exact mass.

-

Dissolution: Dissolve the weighed sample in approximately 100 mL of deionized water in a 250 mL beaker.

-

Precipitation: Gently heat the solution to about 60-80 °C. While stirring, slowly add an excess of the 1 M sulfuric acid solution. The formation of a white precipitate (BaSO₄) will be observed. The excess acid ensures complete precipitation of barium ions.

-

Digestion: Keep the solution heated (just below boiling) for about 30 minutes. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.

-

Filtration: Weigh a piece of ashless filter paper accurately. Set up a gravity filtration apparatus. Wet the filter paper with deionized water to ensure it stays in the funnel. Carefully pour the solution containing the precipitate through the filter paper.

-

Washing: Wash the precipitate in the funnel with small portions of warm deionized water to remove any co-precipitated impurities. Test the filtrate for the absence of chloride ions (using silver nitrate) to confirm that all soluble chlorate has been washed away.

-

Drying: Carefully remove the filter paper containing the precipitate and place it in a crucible. Dry the crucible and its contents in an oven at 110-120 °C until a constant mass is achieved.

-

Weighing: After drying, cool the crucible in a desiccator to prevent moisture absorption, and then weigh it accurately. The difference between this mass and the initial mass of the crucible and filter paper gives the mass of the BaSO₄ precipitate.

Data Analysis Workflow:

Caption: Logical workflow for gravimetric analysis data calculation.

References

- 1. This compound [drugfuture.com]

- 2. wholesale this compound hydrate- FUNCMATER [funcmater.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. miniindustry.com [miniindustry.com]

- 6. webqc.org [webqc.org]

- 7. translatorscafe.com [translatorscafe.com]

Barium Chlorate (CAS No. 13477-00-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium chlorate, identified by CAS number 13477-00-4, is a powerful oxidizing agent with the chemical formula Ba(ClO₃)₂. This white crystalline solid is well-regarded for its application in pyrotechnics, where it imparts a vibrant green color to flames. However, its utility in other scientific and industrial domains, particularly in the life sciences, is severely limited by its inherent toxicity and instability. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis protocols, applications, and, most critically for the target audience, its toxicological profile. The information presented herein underscores the compound's unsuitability for direct use in drug development and highlights the safety precautions necessary when handling this hazardous material.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] It is a strong oxidizer and can form explosive mixtures with combustible materials.[1][2] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13477-00-4 | [1] |

| Molecular Formula | Ba(ClO₃)₂ | [1] |

| Molar Mass | 304.23 g/mol | [1] |

| Appearance | White crystalline solid | [1][3] |

| Density | 3.18 g/cm³ | [1] |

| Melting Point | 413.9 °C (decomposes) | [1] |

| Solubility in water | 27.5 g/100 mL (20 °C) | [1] |

| LD50 (median dose) | 500.1 mg/kg | [1] |

Experimental Protocols

Synthesis of this compound via Double Displacement

This is a common and straightforward method for producing this compound.[1]

Methodology:

-

Prepare separate aqueous solutions of barium chloride (BaCl₂) and sodium chlorate (NaClO₃).

-

Mix the two solutions. A double displacement reaction will occur: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl.[1]

-

Concentrate the resulting mixture by heating to evaporate some of the water.

-

Cool the concentrated solution. This compound, being less soluble than sodium chloride, will precipitate out.[1]

-

Filter the solution to collect the this compound crystals.

-

The crude product can be purified by recrystallization.[4] Dissolve the crystals in a minimal amount of hot water and allow them to slowly cool, which will form purer crystals.[4]

Synthesis via Electrolysis

For a sodium-free product, which is important in pyrotechnics to avoid a yellow tinge to the flame, electrolysis is a preferred method.[1]

Methodology:

-

Prepare an aqueous solution of barium chloride (BaCl₂).[1]

-

Use a noble metal oxide-coated titanium anode and a rotating stainless steel cathode for the electrolysis.[5]

-

Pass a direct current through the solution. The overall reaction is: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂.[1]

-

The efficiency of the reaction is influenced by factors such as electrolyte concentration, current density, pH, and temperature.[5]

-

After electrolysis, the this compound can be isolated by evaporation of the water.

Applications

The primary and most well-documented application of this compound is in pyrotechnics.[1] When heated with a combustible material, it produces a distinct green flame, which is characteristic of the barium ion.[1] It has also been used in the manufacture of explosives, matches, and as a mordant in dyeing textiles.[6]

Relevance to Drug Development: A Toxicological Perspective

This compound has no direct application in drug development due to its significant toxicity.[1][7] For professionals in this field, understanding its hazardous properties is crucial for safety and for recognizing why certain compounds are not viable pharmaceutical candidates.

Mechanism of Toxicity

The toxicity of this compound is twofold, stemming from both the barium and the chlorate ions.

-

Barium Ion (Ba²⁺): Soluble barium compounds are toxic to humans.[1] The Ba²⁺ ion can interfere with potassium channels in cells, leading to a condition called hypokalemia (low potassium levels in the blood).[8][9] This can cause a range of symptoms, including muscle weakness, paralysis, and cardiac arrhythmias.[9][10]

-

Chlorate Ion (ClO₃⁻): Chlorates are potent oxidizing agents that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[1][7] This reduces the oxygen-carrying capacity of the blood, leading to symptoms like dizziness, headache, and in severe cases, death.[1][10] The chlorate ion can also lead to hemolysis (destruction of red blood cells) and kidney damage.[7]

The logical flow of this compound toxicity can be visualized as follows:

Safety and Handling

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10] In case of dust, a respirator is necessary.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, strong acids, and ammonium compounds.[3]

-

Handling: Avoid creating dust. Do not expose to friction or shock.[8]

-

Disposal: this compound should be disposed of as hazardous waste in accordance with local regulations.[1] It can be neutralized by first treating with a reducing agent (like sodium bisulfite) followed by precipitation of the barium as insoluble barium sulfate.

The general workflow for safe handling and disposal is outlined below:

Conclusion

This compound is a compound with interesting properties, particularly as a strong oxidizing agent and a colorant in pyrotechnics. However, for researchers and professionals in drug development, its primary significance lies in its toxicity. The dual hazardous nature of the barium and chlorate ions makes it unsuitable for any therapeutic application. A thorough understanding of its physicochemical properties and toxicological profile is essential for ensuring safety in any laboratory or industrial setting where this compound might be encountered.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 10294-38-9 [smolecule.com]

- 3. 13477-00-4 | CAS DataBase [m.chemicalbook.com]

- 4. Preparing chlorates - PyroGuide [pyrodata.com]

- 5. [PDF] Electrochemical Preparation of this compound from Barium Chloride | Semantic Scholar [semanticscholar.org]

- 6. This compound | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. ICSC 0613 - this compound [inchem.org]

- 9. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Crystal Structure of Barium Chlorate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of barium chlorate monohydrate (Ba(ClO₃)₂·H₂O), a compound of interest for its oxidative properties and applications in various chemical syntheses. The following sections delineate its crystallographic parameters, key structural features, and the experimental methodologies employed in its structural determination.

Crystallographic Data

The crystal structure of this compound monohydrate has been determined through X-ray diffraction studies. It crystallizes in the monoclinic system.[1][2] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (or I2/c) |

| Unit Cell Dimensions | a = 8.86 ± 0.02 Å |

| b = 7.80 ± 0.02 Å | |

| c = 9.35 ± 0.02 Å | |

| β = 93° 30' | |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from Kartha, G. (1952).[3][4]

Structural and Bonding Parameters

The arrangement of atoms within the unit cell reveals specific coordination environments and bonding characteristics. The chlorate ion (ClO₃⁻) exhibits a distorted pyramidal geometry, and the barium ion (Ba²⁺) is coordinated by multiple oxygen atoms from both the chlorate ions and the water molecule.

| Feature | Value |

| Chlorate Ion (ClO₃⁻) Geometry | |

| Mean Cl-O Bond Distance | 1.57 Å |

| Average O-O Distance (side of oxygen triangle) | 2.52 Å |

| Displacement of Cl from Oxygen Plane | 0.45 Å |

| Barium Ion (Ba²⁺) Coordination | |

| Coordination Number | 11 (10 from ClO₃⁻, 1 from H₂O) |

| Mean Ba-O (from ClO₃⁻) Distance | 2.87 Å |

| Ba-O (from H₂O) Distance | 2.60 Å |

| Interatomic Distances | |

| Average Ba-Cl Distance | 3.90 Å |

Data sourced from Kartha, G. (1952).[3][4]

Detailed Crystal Structure Description

This compound monohydrate belongs to a series of isomorphous compounds with the general formula A(BO₃)₂·H₂O, where A is a divalent metal and B is a halogen.[3][4] The structure consists of barium cations (Ba²⁺), chlorate anions (ClO₃⁻), and water molecules.

The chlorate ion deviates from a perfect pyramid, presenting a distorted, low pyramidal structure.[3] The three oxygen atoms form a triangle with an average side length of 2.52 Å, and the chlorine atom is positioned 0.45 Å out of this plane.[4]

Each barium atom is surrounded by ten oxygen atoms from neighboring chlorate ions at an average distance of 2.87 Å, and one oxygen atom from a water molecule at a distance of 2.60 Å.[3] Furthermore, each barium atom is linked to eight chlorine atoms at an average distance of 3.90 Å, while each chlorine atom is linked to four barium atoms.[4]

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of this compound monohydrate was accomplished using single-crystal X-ray diffraction techniques. The detailed methodology is outlined below.

4.1. Crystal Preparation and Mounting: Single crystals of this compound monohydrate were grown and selected for analysis. The crystals are typically elongated, with the c-axis as the needle axis.[3][4] A suitable crystal was mounted for diffraction analysis.

4.2. Data Collection:

-

Instrumentation: Rotation and Weissenberg cameras were utilized for data collection.[3][4]

-

X-ray Source: Molybdenum (Mo) radiation was used as the X-ray source.[3][4]

-

Methodology:

-

Rotation and Weissenberg photographs were taken to determine the unit cell parameters and space group.[3] The systematic absences observed (hkl for h+k odd and h0l for l odd) were consistent with the I2/c space group, which can be transformed to the standard C2/c setting.[4]

-

For intensity measurements, multiple films were interleaved with silver foils to capture a wide dynamic range of reflection intensities.[3][4]

-

The c-axis zero-level photograph was obtained using the normal-beam method.[3][4]

-

The a-axis and b-axis zero-level photographs were collected using the anti-equi-inclination method.[3][4]

-

4.3. Data Processing and Structure Solution:

-

Intensity Estimation: The intensities of the diffraction spots were estimated visually by comparison with a standard set of intensity spots.[3][4]

-

Corrections: The raw intensities were corrected for Lorentz and polarization factors.[3][4]

-

Structure Solution: The corrected structure amplitudes were used in two-dimensional Fourier syntheses to determine the atomic positions within the crystal lattice.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound monohydrate.

References

An In-depth Technical Guide to the Thermal Decomposition of Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of barium chlorate (Ba(ClO₃)₂). It details the decomposition pathway, intermediates, and final products. This document summarizes key quantitative data from thermal analyses, outlines detailed experimental protocols for studying the decomposition, and includes visualizations of the reaction pathway and analytical workflows to support researchers in the fields of materials science, chemistry, and drug development.

Introduction

This compound, an inorganic salt with the formula Ba(ClO₃)₂, is a strong oxidizing agent. It is recognized for its use in pyrotechnics, where it produces a vibrant green color upon combustion.[1] Understanding its thermal stability and decomposition mechanism is crucial for safe handling, storage, and for its application in various industrial processes. When heated, this compound undergoes a decomposition reaction, yielding barium chloride and oxygen gas.[1][2] This guide will delve into the specifics of this process.

Decomposition Mechanism and Pathway

The thermal decomposition of this compound is a direct and exothermic process. When subjected to sufficient heat, solid this compound decomposes into solid barium chloride (BaCl₂) and gaseous oxygen (O₂).

The overall balanced chemical equation for this reaction is:

Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g) [2][3][4][5]

While the decomposition of related compounds like barium perchlorate involves this compound as an intermediate, the decomposition of this compound itself is generally considered to be a single-step process without the formation of stable, long-lived intermediates.[6][7] The reaction proceeds once the compound reaches its decomposition temperature.

Quantitative Data

The thermal decomposition of this compound has been characterized by several key quantitative parameters. The following table summarizes the available data.

| Parameter | Value | Unit | Notes |

| Melting/Decomposition Point | 413.9 | °C | This compound decomposes at its melting point. |

| Activation Energy (Ea) | 59[6][7] | kcal/mol | Determined from studies on barium perchlorate decomposition, where this compound is an intermediate.[6][7] |

| Molecular Mass | 304.23[1] | g/mol | |

| Density | 3.18[1] | g/cm³ | At 25 °C. |

Experimental Protocols

The study of the thermal decomposition of inorganic salts like this compound primarily relies on thermoanalytical techniques. These methods measure changes in the physical and chemical properties of a sample as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to measure the change in mass of a sample as it is heated over time. This is particularly useful for observing decomposition reactions that involve the release of gaseous products.

Objective: To determine the temperature range of decomposition and the total mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within a furnace.

-

Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature above the decomposition point (e.g., 600 °C).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on exothermic (heat-releasing) and endothermic (heat-absorbing) events.

Objective: To determine the enthalpy change and temperature of the decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed on separate, identical platforms within a heated chamber.

-

Atmosphere: An inert atmosphere is maintained by purging with nitrogen or argon.

-

Heating Program: The sample and reference are heated at a linear rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature.

-

Data Acquisition: The heat flow is plotted against temperature. An exothermic event, such as decomposition, will appear as a peak in the DSC curve. The area under the peak is proportional to the enthalpy change of the reaction.

Evolved Gas Analysis (EGA) using Mass Spectrometry (TGA-MS)

To identify the gaseous products of decomposition, TGA can be coupled with a mass spectrometer.

Objective: To identify the volatile species released during decomposition.

Methodology:

-

TGA-MS Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Protocol: A standard TGA experiment is performed as described in section 4.1.

-

MS Data Acquisition: As the sample decomposes and releases gas, a portion of the gas is introduced into the mass spectrometer. The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z), providing real-time data on the composition of the evolved gas. For this compound decomposition, a prominent signal at m/z = 32 would be expected, corresponding to O₂.

Mandatory Visualizations

Decomposition Pathway

The following diagram illustrates the single-step thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for the comprehensive thermal analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Solved: this compound (ba(clo3)2) breaks down to form barium chloride and oxygen. what is the ba [Physics] [gauthmath.com]

- 3. gauthmath.com [gauthmath.com]

- 4. brainly.com [brainly.com]

- 5. brainly.com [brainly.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium chlorate in water and other common solvents. The information is curated for professionals in research and development who require precise and reliable data for their work.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

This compound exhibits high solubility in water, which increases with temperature.

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 0 | 20.34 |

| 10 | 26.95 |

| 20 | 33.8 |

| 25 | 37.99 |

| 30 | 41.7 |

| 60 | 66.8 |

| 100 | 104.9 |

Data sourced from multiple chemical handbooks.

Solubility in Other Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Sparingly soluble[1] |

| Acetone | Sparingly soluble[1] |

| Glycerol | Poorly soluble |

| Methanol | Slightly soluble |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of an inorganic salt such as this compound as a function of temperature. This method is based on the principle of creating a saturated solution at an elevated temperature and then determining the concentration at which the solute crystallizes upon cooling.

Materials and Equipment

-

This compound

-

Distilled or deionized water

-

Heating and stirring plate

-

Beaker

-

Graduated cylinder or burette

-

Calibrated thermometer or temperature probe

-

Stirring rod or magnetic stirrer

-

Filter paper and funnel

-

Drying oven

-

Analytical balance

Experimental Workflow

References

An In-depth Technical Guide on the Thermodynamic Properties and Heat of Formation of Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of barium chlorate (Ba(ClO₃)₂), with a specific focus on its heat of formation. The document details its key thermodynamic parameters, outlines experimental methodologies for their determination, and illustrates relevant chemical pathways.

Introduction to this compound

This compound, with the chemical formula Ba(ClO₃)₂, is the barium salt of chloric acid. It presents as a white crystalline solid and is recognized as a powerful oxidizing agent.[1][2] Like all soluble barium compounds, it is classified as toxic and an irritant.[1] Its primary commercial applications are in pyrotechnics, where it is used to produce a vibrant green color, and in the manufacturing of chloric acid.[1]

Thermodynamic Properties

The thermodynamic properties of a compound are crucial for understanding its stability, reactivity, and energy changes during chemical reactions. The standard state for these properties is defined at 298.15 K (25 °C) and 1 bar pressure.[3][4]

Quantitative Thermodynamic Data

The key thermodynamic values for solid this compound are summarized in the table below for easy reference and comparison.

| Thermodynamic Property | Symbol | Value | State | Reference |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -755 kJ/mol | (s) | [5] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG⁰ | -557 kJ/mol | (s) | [5] |

| Standard Molar Entropy | S⁰ | 234 J/(mol·K) | (s) | [5] |

Note: The negative values for the standard enthalpy and Gibbs free energy of formation indicate that the formation of this compound from its constituent elements (Barium, Chlorine, and Oxygen) in their standard states is an exothermic and spontaneous process.

Heat of Formation and Chemical Stability

The standard enthalpy of formation (ΔfH⁰) of this compound is -755 kJ/mol.[5] This value represents the heat released when one mole of the compound is formed from its elements in their most stable forms. The heat of formation provides insight into the energetic stability of a compound. For instance, this compound is thermodynamically more stable upon formation from its elements than potassium chlorate (ΔfH⁰ = -95.1 kcal/mol or approximately -398 kJ/mol).[6]

However, the stability in the context of decomposition tells a different story. The decomposition of this compound into barium chloride and oxygen (Ba(ClO₃)₂ → BaCl₂ + 3O₂) is an exothermic process.[1][6] The significant energy release upon decomposition is due to the high stability of the products, particularly barium chloride (ΔfH⁰ = -855.0 kJ/mol).[3][6] This large energy release contributes to the compound's hazardous nature as a potent oxidizer.[6]

Experimental Protocols: Determination of Heat of Reaction

While specific, detailed experimental protocols for the heat of formation of this compound are not commonly published outside of specialized thermochemical databases, the general methodology relies on solution calorimetry . This technique involves measuring the heat change when a substance is dissolved or reacted in a solvent within a calorimeter.

A generalized protocol for determining the enthalpy of a reaction, which can be adapted for reactions involving this compound, is outlined below.

General Calorimetric Procedure

-

Calorimeter Calibration: The heat capacity (C) of the calorimeter must first be determined. This is typically done by conducting a reaction with a known enthalpy change, such as the neutralization of a strong acid and a strong base, or by introducing a known amount of heat with an electric heater.[7]

-

Reactant Preparation: Precisely measure the masses or volumes of the reactants. For a solid like this compound, this would involve weighing an exact amount.

-

Temperature Measurement: Place one reactant solution in the calorimeter and the other in a separate container, allowing both to reach thermal equilibrium. Record the initial temperature (T_initial).

-

Initiate Reaction: Mix the reactants inside the calorimeter. For determining the heat of solution, the solid salt is added to the solvent (e.g., water).

-

Data Acquisition: Record the temperature change over time at regular intervals until a maximum (for exothermic reactions) or minimum (for endothermic reactions) temperature is reached and the temperature begins to return to baseline.[7] Record this final temperature (T_final).

-

Calculation:

-

Calculate the heat absorbed by the solution: q_solution = m_solution * c_solution * ΔT, where m is the mass of the solution, c is its specific heat capacity, and ΔT = T_final - T_initial.

-

Calculate the heat absorbed by the calorimeter: q_calorimeter = C_calorimeter * ΔT.

-

The total heat of the reaction is q_reaction = -(q_solution + q_calorimeter).

-

The molar enthalpy change (ΔH) is then q_reaction / n, where n is the number of moles of the limiting reactant.

-

Experimental Workflow Diagram

The logical flow of a calorimetry experiment is depicted in the following diagram.

Caption: Workflow for determining the molar enthalpy of reaction using calorimetry.

Key Chemical Reactions

Understanding the synthesis and decomposition pathways of this compound is essential for its handling and application.

Synthesis Routes

This compound can be prepared through several methods:

-

Double Replacement: A common method involves the reaction between aqueous solutions of barium chloride and sodium chlorate. This compound, being less soluble than sodium chlorate, precipitates out upon cooling and concentration.[1] BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ (s) + 2NaCl

-

Electrolysis: A sodium-free product can be obtained by the electrolysis of an aqueous barium chloride solution.[1] BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂

-

From Ammonium Chlorate: It can also be produced by reacting barium carbonate with a boiling solution of ammonium chlorate.[1] 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + H₂O + CO₂

Decomposition

When heated, this compound decomposes to form barium chloride and oxygen gas. This reaction is highly exothermic and is fundamental to its use as an oxidizing agent in pyrotechnics.[1] Ba(ClO₃)₂ → BaCl₂ + 3O₂

Chemical Pathways Diagram

The following diagram illustrates the primary synthesis and decomposition pathways for this compound.

Caption: Synthesis and decomposition pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 5. This compound [chemister.ru]

- 6. chlorates.exrockets.com [chlorates.exrockets.com]

- 7. ulm.edu [ulm.edu]

Barium chlorate safety data sheet (SDS) analysis

An In-depth Technical Guide to the Barium Chlorate Safety Data Sheet (SDS)

Introduction

This compound (Ba(ClO₃)₂) is a white crystalline solid that serves as a powerful oxidizing agent. It is utilized in various industrial and laboratory applications, most notably in pyrotechnics to produce a green flame, in the manufacturing of other chlorates, and as a mordant in dyeing textiles.[1][2] Given its potent oxidizing nature and inherent toxicity, a thorough understanding of its safety data sheet (SDS) is paramount for researchers, scientists, and drug development professionals who may handle this compound. This guide provides a detailed analysis of the critical safety data for this compound, presenting quantitative information in accessible formats, outlining relevant experimental protocols, and visualizing key hazard relationships and safety workflows.

Quantitative Safety and Property Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | Ba(ClO₃)₂ | [3] |

| Molar Mass | 304.23 g/mol | [1][2][3] |

| Appearance | White crystalline solid / Colorless crystalline powder | [1][4] |

| Density | 3.18 g/cm³ | [2][3] |

| Melting Point | 413.9 °C (777.0 °F; 687.0 K) (decomposes) | [2][3] |

| Solubility in Water | 27.5 g/100 mL at 20 °C37.9 g/100 mL at 25 °C | [2][3] |

| Solubility in other solvents | Slightly soluble in ethanol and acetone | [1][3] |

Toxicological Data

| Parameter | Value | Species | Route |

| LD₅₀ (Median Lethal Dose) | 500.1 mg/kg | Not Specified | Oral |

| LC₅₀ (Median Lethal Concentration) | 1.5 mg/L (4h) | Not Specified | Inhalation (dust/mist) |

Exposure Limits

| Organization | Limit | Value | Notes |

| OSHA (PEL) | Permissible Exposure Limit | 0.5 mg/m³ | As Ba[5][6] |

| ACGIH (TLV) | Threshold Limit Value | 0.5 mg/m³ | As Ba[5][6] |

| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 50 mg/m³ | As Ba[2] |

GHS and Transportation Classifications

| Classification | Code/Value | Description |

| GHS Pictograms | GHS03, GHS07, GHS09 | Oxidizer, Exclamation Mark (Harmful/Irritant), Environmental Hazard[2] |

| GHS Signal Word | Danger | [2] |

| GHS Hazard Statements | H271, H302, H332, H411 | May cause fire or explosion; strong Oxidizer. Harmful if swallowed. Harmful if inhaled. Toxic to aquatic life with long lasting effects.[1][2] |

| UN Number | 1445 | [1] |

| DOT Hazard Class | 5.1 (Oxidizer), 6.1 (Poison) | [7][8] |

| NFPA 704 Diamond | Health: 3, Flammability: 0, Instability: 3, Special: OX | [2] |

Experimental Protocols

While specific, detailed experimental reports for this compound are proprietary, the values presented in the SDS are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀) Determination

The oral LD₅₀ value, which represents the statistically estimated dose of a substance expected to cause mortality in 50% of a test population, is commonly determined using a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) .

Methodology:

-

Test Animals: Typically, a small number of rodents (e.g., rats or mice) of a single sex are used for the initial step.

-

Dosage Preparation: this compound, as a solid, is dissolved or suspended in a suitable vehicle, such as distilled water.

-

Administration: The prepared dose is administered to the animals via gavage (oral intubation) after a brief fasting period.

-

Stepwise Dosing: The test is conducted in a stepwise manner using a limited number of animals at each step. The outcome of the preceding step (mortality or survival) determines the dosage for the next step. Dosing is typically started at a level expected to be toxic.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as the onset of tremors, convulsions, or paralysis.[8]

-

Data Analysis: The LD₅₀ value is not calculated as a precise number but is determined to fall within a certain dosage range based on the observed mortality patterns.

Acute Inhalation Toxicity (LC₅₀) Determination

The inhalation LC₅₀ value, the concentration of a substance in the air that is lethal to 50% of the test population over a specific duration, is often determined following a protocol like OECD Test Guideline 403 (Acute Inhalation Toxicity) .

Methodology:

-

Test Animals: Groups of rodents are placed in whole-body or nose-only inhalation chambers.

-

Atmosphere Generation: A respirable dust atmosphere of this compound is generated at a constant and known concentration. This is typically achieved using a dust generator that aerosolizes the finely powdered substance.

-

Exposure: The animals are exposed to the test atmosphere for a fixed duration, commonly 4 hours.[2]

-

Concentration Levels: Several groups of animals are exposed to different concentrations of the test substance.

-

Post-Exposure Observation: Following exposure, the animals are returned to their cages and observed for signs of toxicity and mortality over a 14-day period.

-

Data Analysis: Mortality data from the different concentration groups are analyzed using statistical methods (e.g., probit analysis) to calculate the LC₅₀ value.

Hazard and Safety Visualizations

The following diagrams, created using the DOT language, illustrate the logical relationships of this compound's hazards and a standard workflow for its safe handling.

Hazard Relationship Pathway

Caption: Logical relationships of this compound hazards.

Safe Handling Experimental Workflow

Caption: General experimental workflow for handling this compound.

Conclusion

The safety data sheet for this compound reveals it to be a substance with significant hazards, including strong oxidizing properties, acute toxicity via ingestion and inhalation, and a notable environmental threat to aquatic life.[1][9] Its handling demands strict adherence to safety protocols, including the use of appropriate personal protective equipment, controlled environments to prevent dust inhalation, and careful storage away from combustible materials and strong acids.[6][10] The potential for severe health effects, such as methemoglobinemia, kidney damage, and muscular paralysis, underscores the importance of minimizing exposure.[2][10] By understanding the quantitative data, the basis of its hazard classification, and the logical flow of safety procedures, professionals can mitigate the risks associated with the use of this compound in research and development.

References

- 1. This compound | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 10294-38-9 [smolecule.com]

- 4. ICSC 0613 - this compound [inchem.org]

- 5. unitednuclear.com [unitednuclear.com]

- 6. Vector SDS and Chemical Management [smc-keenan.safecollegessds.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. aldebaransistemas.com [aldebaransistemas.com]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous barium chlorate, with the chemical formula Ba(ClO₃)₂, is an inorganic salt that presents as a white, crystalline solid.[1][2] It is a powerful oxidizing agent, a characteristic that defines many of its chemical properties and applications, particularly in pyrotechnics for the generation of green light and in the manufacture of explosives.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous this compound, including detailed experimental methodologies and safety considerations, to support its use in research and development.

Physical Properties

Anhydrous this compound is a white, crystalline solid at room temperature.[1][4] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Ba(ClO₃)₂ | [4] |

| Molecular Weight | 304.23 g/mol | [4] |

| Appearance | White crystalline solid | [1][2][4] |

| Density | 3.18 g/cm³ | [2] |

| Melting Point | 414 °C (decomposes) | [2] |

| Solubility in Water | 27.5 g/100 mL at 20 °C | [2] |

| 37.9 g/100 mL at 25 °C | [5] | |

| Crystal System | Orthorhombic | [6] |

| Space Group | Fdd2 | [6] |

Crystal Structure

Anhydrous this compound crystallizes in the orthorhombic space group Fdd2.[6] The lattice parameters for the conventional unit cell are:

-

a = 7.68 Å

-

b = 11.83 Å

-

c = 13.45 Å

-

α, β, γ = 90°

The barium ion (Ba²⁺) is bonded to ten oxygen atoms in a 10-coordinate geometry. The chlorine atom (Cl⁵⁺) is bonded to three oxygen atoms in a trigonal non-coplanar geometry.[6]

Chemical Properties

The chemical behavior of anhydrous this compound is dominated by its strong oxidizing nature. It is a stable compound under normal conditions but can undergo vigorous and potentially explosive reactions.

Decomposition

When heated, anhydrous this compound decomposes to form barium chloride and oxygen gas.[1][2] The decomposition begins at its melting point of 414 °C.

Reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂

Reactivity and Incompatibilities

Anhydrous this compound is a strong oxidizing agent and is incompatible with a wide range of materials.[3] Mixtures with combustible materials, such as organic compounds, powdered metals (e.g., aluminum), sulfur, and ammonium salts, are highly flammable and can be explosive, capable of being ignited by friction or heat.[3] Contact with strong acids, such as sulfuric acid, can lead to the formation of unstable chloric acid and potentially cause fires or explosions.[3]

Experimental Protocols

Synthesis of Anhydrous this compound

1. Double Displacement Reaction:

This is a common method for the laboratory synthesis of this compound.[1][2]

-

Principle: A solution of sodium chlorate is reacted with a solution of barium chloride. Due to its lower solubility, this compound precipitates out of the solution upon cooling.

-

Reaction: BaCl₂(aq) + 2NaClO₃(aq) → Ba(ClO₃)₂(s) + 2NaCl(aq)

-

Procedure:

-

Prepare saturated solutions of barium chloride and sodium chlorate in water.

-

Mix the two solutions.

-

Concentrate the resulting mixture by heating to evaporate some of the water.

-

Cool the concentrated solution to induce the precipitation of this compound crystals.

-

Filter the crystals and wash them with cold water to remove sodium chloride impurities.

-

Dry the crystals in an oven at a temperature below the decomposition point to obtain anhydrous this compound. It is important to note that this method may result in sodium contamination.[1][2]

-

2. Electrolysis:

A sodium-free method for producing this compound involves the electrolysis of a barium chloride solution.[1][2]

-

Principle: An electric current is passed through an aqueous solution of barium chloride, leading to the formation of this compound.

-

Reaction: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂

-

Apparatus: An electrolytic cell with a suitable anode and cathode.

-

Procedure:

-

Prepare a concentrated solution of barium chloride in water.

-

Place the solution in the electrolytic cell.

-

Apply a direct current to the electrodes.

-

After the electrolysis is complete, evaporate the water to crystallize the this compound.

-

Diagrams

Synthesis pathways for anhydrous this compound.

Thermal decomposition of anhydrous this compound.

Determination of Melting Point (Capillary Method)

-

Principle: The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature at which the substance melts.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

Ensure the anhydrous this compound sample is finely powdered and dry.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) near the expected melting point provides a more accurate measurement.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has melted. This range is the melting point. For anhydrous this compound, decomposition occurs at the melting point.

-

Determination of Aqueous Solubility (Gravimetric Method)

-

Principle: A saturated solution of anhydrous this compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solid is determined.

-

Apparatus: Beaker, constant temperature water bath, filter paper, volumetric flask, evaporating dish, oven, analytical balance.

-

Procedure:

-

Add an excess of anhydrous this compound to a known volume of deionized water in a beaker.

-

Place the beaker in a constant temperature water bath (e.g., 20 °C) and stir the mixture for a prolonged period to ensure saturation.

-

Allow the undissolved solid to settle.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately measure a specific volume of the clear filtrate using a volumetric pipette and transfer it to a pre-weighed evaporating dish.

-

Evaporate the water from the solution by gentle heating.

-

Dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the decomposition point of this compound.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be calculated in g/100 mL.

-

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. These techniques can be used to study the thermal stability and decomposition of anhydrous this compound.

-

Apparatus: TGA instrument, DSC instrument, sample pans (e.g., alumina).

-

General Procedure:

-

Accurately weigh a small amount of the anhydrous this compound sample into a TGA or DSC pan.

-

Place the pan in the instrument's furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

The TGA will record the mass loss as the sample decomposes. The DSC will show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition.

-

Safety and Handling

Anhydrous this compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: Barium compounds are toxic if ingested or inhaled.[2]

-

Oxidizing Agent: It is a strong oxidizer and can cause fires or explosions when in contact with combustible materials.[3]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, organic materials, and powdered metals. Keep containers tightly closed.

Conclusion

Anhydrous this compound is a compound with distinct physical and chemical properties, primarily defined by its strong oxidizing nature. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in scientific research, particularly in the fields of pyrotechnics and materials science. The provided experimental methodologies offer a framework for the synthesis and analysis of this compound, contributing to a more comprehensive knowledge base for researchers and drug development professionals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Anhydrous - Purity 98.0% Min, White Crystalline Solid For Pyrotechnics And Explosives at Best Price in Changsha | Changsha Yonta Industry Co., Ltd. [tradeindia.com]

- 4. This compound (10294-38-9(monohydrate); 13477-00-4(anhydrous)) for sale [vulcanchem.com]

- 5. This compound | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide on the Acute Toxicity and Health Effects of Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium chlorate (Ba(ClO₃)₂) is a potent oxidizing agent and a soluble barium salt, presenting a significant toxicological risk upon acute exposure. This technical guide provides a comprehensive overview of the acute toxicity of this compound, detailing its dual toxic mechanisms stemming from both the barium (Ba²⁺) and chlorate (ClO₃⁻) ions. The primary acute health effects include severe hypokalemia, cardiac arrhythmias, and muscular paralysis due to the barium ion's blockade of potassium channels, alongside methemoglobinemia and hemolytic anemia induced by the chlorate ion's oxidative stress on erythrocytes. This document outlines the key signaling pathways involved, presents quantitative toxicological data, and provides detailed experimental protocols for the assessment of this compound toxicity in a research and drug development context.

Toxicological Profile of this compound

This compound is a white crystalline solid utilized in pyrotechnics and as an oxidizing agent.[1] Its high solubility in water facilitates rapid absorption upon ingestion, leading to the swift onset of toxic effects.[2] The toxicity of this compound is a composite of the distinct actions of its constituent ions.

Acute Health Effects

Acute exposure to this compound can lead to a cascade of severe and potentially lethal health effects, typically manifesting within minutes to hours of exposure.[3]

Primary Acute Health Effects:

-

Gastrointestinal Distress: Nausea, vomiting, abdominal pain, and diarrhea are often the initial symptoms.[2]

-

Cardiovascular Effects: Irregular heartbeat, hypertension, and other cardiac arrhythmias are common, primarily due to hypokalemia.[2][4]

-

Neuromuscular Effects: Muscle twitching, tremors, and progressive flaccid paralysis can occur, potentially leading to respiratory failure.[2][4]

-

Hematological Effects: The chlorate ion induces methemoglobinemia, characterized by a bluish discoloration of the skin and lips (cyanosis), headache, fatigue, and dizziness, resulting from the blood's reduced oxygen-carrying capacity.[2] Hemolysis, the rupture of red blood cells, can also occur.[3]

-

Renal Effects: Acute kidney damage is a potential consequence of this compound poisoning.[2][5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is multifaceted, arising from the independent and synergistic actions of the barium and chlorate ions on distinct physiological systems.

Barium Ion (Ba²⁺): Potassium Channel Blockade and Hypokalemia

The barium ion is a potent antagonist of inward-rectifier potassium (Kir) channels.[6] By binding with high affinity to the channel's pore, Ba²⁺ physically obstructs the outward flow of potassium ions (K⁺) from the cell.[6][7] This disruption of potassium homeostasis leads to a rapid and severe decrease in extracellular potassium levels, a condition known as hypokalemia.[4]

The resulting hypokalemia is the primary driver of the neuromuscular and cardiovascular toxicity observed in barium poisoning. The altered potassium gradient across cell membranes impairs cellular repolarization, leading to muscle weakness, paralysis, and cardiac arrhythmias.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. nj.gov [nj.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Red Blood Cell Lysis Protocols Using eBioscience Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Environmental Hazards of Barium Chlorate Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental hazards associated with barium chlorate (Ba(ClO₃)₂) exposure. This compound, a strong oxidizing agent, poses significant risks to various ecosystems due to the combined toxicity of the barium and chlorate ions. This document details its physicochemical properties, environmental fate, and toxicological effects on aquatic and terrestrial organisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for predicting its environmental behavior and impact. It is a white crystalline solid with notable oxidizing capabilities.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | Ba(ClO₃)₂ | [1][2] |

| Molar Mass | 304.23 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][3] |

| Density | 3.18 g/cm³ | [1] |

| Melting Point | 413.9 °C (decomposes) | [1] |

| Water Solubility | 27.5 g/100 mL at 20 °C | [1][3] |

Environmental Fate and Transport

The environmental persistence and mobility of this compound are dictated by the individual behaviors of the barium (Ba²⁺) and chlorate (ClO₃⁻) ions in various environmental compartments.

In Water: this compound is soluble in water, dissociating into barium and chlorate ions.[1][3] The fate of the barium ion is significantly influenced by the presence of sulfate and carbonate ions, which are common in natural waters. Barium reacts with these ions to form insoluble barium sulfate (BaSO₄) and barium carbonate (BaCO₃), which then precipitate out of the solution.[4][5][6] This precipitation reduces the bioavailability of dissolved barium.[4][5][6] The solubility of these barium salts increases with decreasing pH.[6][7]

The chlorate ion is relatively stable in water and does not readily hydrolyze.[8] Under anaerobic conditions, microorganisms can reduce chlorate to the harmless chloride ion (Cl⁻).[8][9]

In Soil: The mobility of barium in soil is generally low due to adsorption to soil particles and precipitation as insoluble salts.[6] However, in acidic soils and in the presence of chloride, barium mobility can increase.[6] Chlorate can be more mobile in soil and can be leached into groundwater.[1] Its persistence in soil is site-dependent, lasting from three to six months, but can be longer in areas with low rainfall.[1]

Bioaccumulation: There is limited specific data on the bioaccumulation of this compound. However, barium, as an element, can bioconcentrate in some plants and aquatic organisms.[6] The bioconcentration factor (BCF) is a key metric for assessing this potential.[10][11][12] For metals, the BCF can be influenced by the exposure concentration.[12]

Toxicological Effects

The toxicity of this compound is a composite of the individual toxic effects of the barium and chlorate ions.

Toxicity to Aquatic Organisms

This compound is classified as harmful and toxic to aquatic life with long-lasting effects.[13]

Barium Toxicity: The toxicity of barium to aquatic organisms is dependent on its solubility.[14] Soluble barium compounds are more toxic than insoluble forms like barium sulfate. The chronic 48-hour growth rate inhibition effect concentrations (EC10 and EC50) for the freshwater alga Chlorella sp. were 40 mg/L and 240 mg/L for dissolved barium, respectively.[14] For the water flea Ceriodaphnia dubia, the acute 48-hour immobilization EC10 and EC50 values for dissolved barium were 14 mg/L and 17 mg/L, respectively.[14]

Chlorate Toxicity: The toxicity of the chlorate ion to aquatic life varies significantly among species. Marine macro brown algae, such as Fucus species, are exceptionally sensitive, with adverse long-term effects reported at concentrations as low as 0.015 mg/L.[15][16] In contrast, many freshwater and other marine species are less sensitive.[15][16] The toxicity of chlorate to plants is linked to nitrate concentrations, as plants can uptake chlorate instead of nitrate.[9]

The following table summarizes the aquatic toxicity of the chlorate ion.

| Organism Group | Geometric Mean E(L)C50 (as ClO₃⁻) | Reference(s) |

| Microorganisms | 38,583 mg/L | [16] |

| Microalgae | 563 mg/L | [16] |

| Invertebrates | 2,442 mg/L | [16] |

| Fish | 3,815 mg/L | [16] |

| Rainbow Trout (Oncorhynchus mykiss) | 1,750 mg/L (as sodium chlorate) | [1] |

Toxicity to Terrestrial Organisms

Information on the toxicity of this compound to terrestrial organisms is less extensive. Barium can be toxic to soil invertebrates, with an Ecological Soil Screening Level (Eco-SSL) of 330 mg/kg dry weight of soil.[5] Chlorates have historically been used as herbicides, indicating their toxicity to terrestrial plants.[15]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of this compound are attributable to distinct mechanisms of the barium and chlorate ions.

Barium Ion Toxicity: The primary mechanism of barium toxicity involves its action as a competitive antagonist of potassium channels.[2][17][18] This blockade disrupts the normal efflux of intracellular potassium, leading to a shift of potassium from the extracellular to the intracellular compartment and subsequent hypokalemia (low blood potassium).[2][17][18] This disruption of potassium homeostasis affects nerve and muscle function, leading to symptoms such as muscle weakness, paralysis, and cardiac arrhythmias.[2][17][19]

Figure 1: Simplified signaling pathway of barium ion toxicity.

Chlorate Ion Toxicity: The toxicity of the chlorate ion is primarily due to its potent oxidizing properties.[20] In red blood cells, chlorate induces the formation of methemoglobin, which is incapable of carrying oxygen.[20][21][22] This is followed by hemolysis (rupture of red blood cells) and can lead to renal insufficiency.[20][21][22] The mechanism involves the oxidation of hemoglobin and the denaturation of globin, as well as damage to membrane proteins and enzymes.[21][22]

Figure 2: Simplified pathway of chlorate ion toxicity in red blood cells.

Experimental Protocols for Toxicity Assessment

Standardized protocols are essential for reliably assessing the toxicity of chemicals like this compound to aquatic organisms. Organizations such as the Organisation for Economic Co-operation and Development (OECD) provide guidelines for these tests.[23]

A typical experimental workflow for an acute aquatic toxicity test involves:

-

Test Organism Selection and Acclimation: A representative aquatic species (e.g., fish, daphnids, algae) is chosen and acclimated to laboratory conditions.[23]

-

Preparation of Test Solutions: A series of concentrations of the test substance (this compound) are prepared in a suitable dilution water.[23] A control group with no test substance is also included.[23]

-

Exposure: The test organisms are exposed to the different concentrations of the test substance for a specified period (e.g., 96 hours for fish, 48 hours for daphnids).[24][25]

-

Observation and Data Collection: Mortality, immobilization, or other relevant endpoints are recorded at regular intervals.[24][25]

-

Data Analysis: The collected data is statistically analyzed to determine the median lethal concentration (LC50) or median effective concentration (EC50), which is the concentration that causes the desired effect in 50% of the test population.[24][26][27]

Figure 3: General experimental workflow for aquatic toxicity testing.

Analytical Methods: Accurate determination of barium concentrations in environmental samples is critical for exposure assessment. Common analytical techniques include Flame Atomic Absorption Spectroscopy (FAAS), Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[28][29] Sample preparation often involves acid digestion to solubilize the barium.[28]

Conclusion

This compound presents a multifaceted environmental hazard due to the combined toxicities of the barium and chlorate ions. Its solubility in water allows for the dispersal of these toxic ions, posing a significant risk to aquatic ecosystems, particularly to sensitive species like marine brown algae. The primary mechanisms of toxicity involve the disruption of potassium channels by barium and oxidative damage to red blood cells by chlorate. While the environmental fate of barium is somewhat mitigated by its tendency to precipitate as insoluble salts, the persistence of the chlorate ion can lead to prolonged exposure. A thorough understanding of these hazards, supported by robust experimental data, is essential for the effective risk assessment and management of this compound in the environment.

References

- 1. open.alberta.ca [open.alberta.ca]

- 2. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. Mechanisms of chlorate toxicity and resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. eucalyptus.com.br [eucalyptus.com.br]

- 10. Bioconcentration - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. kevinbrix.com [kevinbrix.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Toxicity of dissolved and precipitated forms of barium to a freshwater alga (Chlorella sp. 12) and water flea (Ceriodaphnia dubia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

- 16. The ecotoxicity of chlorate to aquatic organisms: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 18. Barium toxicity and the role of the potassium inward rectifier current | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 19. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 21. Chlorate poisoning: mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. elearning.unipd.it [elearning.unipd.it]

- 24. chemsafetypro.com [chemsafetypro.com]

- 25. cerc.usgs.gov [cerc.usgs.gov]

- 26. researchgate.net [researchgate.net]

- 27. Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

- 29. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of Barium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of barium chlorate (Ba(ClO₃)₂). The information is curated to assist researchers, scientists, and professionals in drug development in understanding the chemical behavior and associated hazards of this powerful oxidizing agent. All quantitative data is summarized for clarity, and key processes are visualized to illustrate the compound's characteristics.

Physical and Chemical Properties

This compound is a white, crystalline solid that is primarily known for its strong oxidizing properties.[1] It is often found in its monohydrate form, Ba(ClO₃)₂·H₂O.[2] Due to its ability to produce a vibrant green color upon combustion, it has historically been used in pyrotechnics.[1][3] However, its inherent instability and hazardous reactivity necessitate careful handling and a thorough understanding of its chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Ba(ClO₃)₂ | |

| Molar Mass | 304.23 g/mol (anhydrous) | |

| Appearance | White crystalline solid | [1][4] |

| Density | 3.18 g/cm³ | [1][5] |

| Melting Point | 414 °C (777 °F) | [4] |

| Decomposition Temp. | Starts at ~250 °C (482 °F) | [4][6] |

| Heat of Formation | -184.4 kcal/mol | [7] |

| Heat of Decomposition | -28 kcal/mol | [7] |

Stability Data

The stability of this compound is a critical consideration for its storage and handling. It is sensitive to heat, friction, and shock, particularly when mixed with other substances.

Thermal Stability

This compound decomposes upon heating. The monohydrate form loses its water of hydration at 120 °C.[4] The anhydrous form begins to decompose at approximately 250 °C, a process that can become explosive under prolonged exposure to heat or fire.[4] The decomposition reaction proceeds as follows, yielding barium chloride and oxygen gas[1][3]:

Ba(ClO₃)₂ (s) → BaCl₂ (s) + 3O₂ (g)

This decomposition releases a significant amount of energy and oxygen, which can greatly accelerate the combustion of nearby materials.[4]

Other Stability Concerns

-

Light Sensitivity: this compound is noted to be sensitive to light and should be stored accordingly.[8]

-

Hygroscopicity: The compound is not significantly hygroscopic, so airtight storage is not strictly necessary, though sealed containers are recommended to prevent contamination.

-

Mechanical Sensitivity: Mixtures of this compound with combustible materials can be ignited by friction or shock.[4][5] Finely divided mixtures are particularly dangerous and may be explosive.[4]

Reactivity Data

This compound is a potent oxidizing agent and is incompatible with a wide range of materials. Its reactivity is the primary source of its hazardousness.

Solubility

The solubility of this compound affects its reactivity in solution. It is soluble in water and slightly soluble in some organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 27.4 g / 100 mL | 15 | [4][6] |

| Water | 37.9 g / 100 g | 25 | [1][4] |

| Water | 111.2 g / 100 mL | 100 | [6] |

| Ethanol | Slightly soluble | - | [4][9] |

| Acetone | Slightly soluble | - | [1][4] |

Incompatible Materials and Hazardous Reactions

Contact between this compound and incompatible materials can lead to fire or explosion.

Table 3: Reactivity and Incompatibilities of this compound

| Material/Condition | Hazard | Description | Source(s) |

| Combustible Materials | Fire and Explosion | Forms very flammable mixtures that can be ignited by friction. This includes wood, paper, oil, organic matter, dust, and lint. | [4][5] |

| Reducing Agents | Fire and Explosion | Reacts vigorously, potentially leading to explosion. | [9] |

| Strong Acids | Fire and Explosion | Contact with concentrated sulfuric acid may cause fires or explosions. Liberates explosive chlorine dioxide gas. | [4][5] |

| Ammonium Salts | Spontaneous Ignition | Mixtures may spontaneously decompose and ignite. | [4][5][6] |

| Powdered Metals | Explosion | Mixtures with finely divided aluminum, magnesium, etc., can be ignited by heat, friction, or percussion and may explode. | [5][9] |

| Sulfur, Phosphorus | Explosion | Mixtures are shock and friction sensitive and prone to spontaneous deflagration. | [9] |

| Heat, Friction, Shock | Explosion | Can initiate explosive decomposition, especially when impure or mixed with other materials. | [10] |

Experimental Protocols

Determining the stability of energetic materials like this compound requires specialized analytical techniques. The following are descriptions of standard methodologies used in such assessments.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperature, and thermal decomposition kinetics of a substance.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is placed into an inert crucible (e.g., alumina or platinum).[11] For purity, the sample may be recrystallized and dried before analysis.[12]

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer (TGA) or a simultaneous thermal analyzer (STA) capable of both TGA and Differential Scanning Calorimetry (DSC). An inert reference crucible (often empty) is also used. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent unwanted oxidative reactions.[11][13]

-